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molecular formula C13H19NO B1471015 4-(4-Methoxyphenyl)azepane CAS No. 1368440-02-1

4-(4-Methoxyphenyl)azepane

Cat. No. B1471015
M. Wt: 205.3 g/mol
InChI Key: ILMVYQYUDRXISZ-UHFFFAOYSA-N
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Patent
US09221796B2

Procedure details

A mixture of 5-(4-methoxyphenyl)-2,3,4,7-tetrahydro-1H-azepine hydrochloride (0.35 g, 1.5 mmol) and 10% palladium on carbon (0.2 g) in methanol (10 mL) was stirred overnight under balloon pressure of hydrogen. The reaction mixture was filtered through Celite and concentrated to yield 4-(4-methoxyphenyl)azepane (0.26 g, 1.2 mmol, 79%). LCMS: R.T. 0.60 min. LCMS (ES-API), m/z 206.0 (M+H).
Name
5-(4-methoxyphenyl)-2,3,4,7-tetrahydro-1H-azepine hydrochloride
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH2:11][CH2:12][CH2:13][NH:14][CH2:15][CH:16]=2)=[CH:6][CH:5]=1.[H][H]>[Pd].CO>[CH3:2][O:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]2[CH2:11][CH2:12][CH2:13][NH:14][CH2:15][CH2:16]2)=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
5-(4-methoxyphenyl)-2,3,4,7-tetrahydro-1H-azepine hydrochloride
Quantity
0.35 g
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)C=1CCCNCC1
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1CCNCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.2 mmol
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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